molecular formula C7H11NO B12088786 1H-Pyrrole-2-methanol, 3,5-dimethyl-

1H-Pyrrole-2-methanol, 3,5-dimethyl-

Cat. No.: B12088786
M. Wt: 125.17 g/mol
InChI Key: SFYWURPKGZASRR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanol, 3,5-dimethyl- is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 2 position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-methanol, 3,5-dimethyl- can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .

Industrial Production Methods: Industrial production of 1H-Pyrrole-2-methanol, 3,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-methanol, 3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various N-substituted pyrroles.

Scientific Research Applications

1H-Pyrrole-2-methanol, 3,5-dimethyl- has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological processes and as a precursor for bioactive molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-methanol, 3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2-methanol, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3,5-dimethyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3

InChI Key

SFYWURPKGZASRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)CO)C

Origin of Product

United States

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